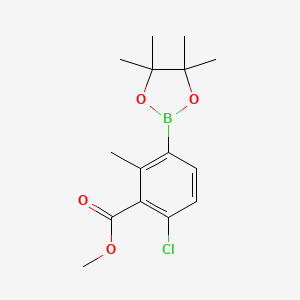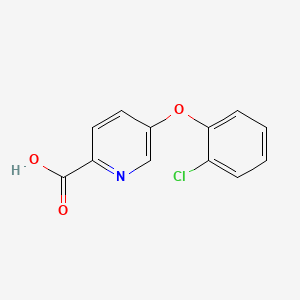
Picolinic acid, 5-(o-chlorophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picolinic acid, 5-(o-chlorophenoxy)-: is an organic compound that belongs to the class of picolinic acids. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position and an o-chlorophenoxy group at the 5-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(o-chlorophenoxy)- typically involves the reaction of picolinic acid with o-chlorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group in o-chlorophenol with the carboxyl group in picolinic acid.
Industrial Production Methods: Industrial production of picolinic acid, 5-(o-chlorophenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: Picolinic acid, 5-(o-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Picolinic acid, 5-(o-chlorophenoxy)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed in organic synthesis as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in metal ion chelation and its effects on various biological processes. It has been investigated for its ability to modulate enzyme activity and its potential as a therapeutic agent.
Medicine: Picolinic acid, 5-(o-chlorophenoxy)- has shown promise in medicinal chemistry for its potential antiviral and antimicrobial properties. It is being explored as a candidate for the development of new drugs targeting viral infections and bacterial diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of picolinic acid, 5-(o-chlorophenoxy)- involves its ability to chelate metal ions, which can influence various biochemical pathways. The compound binds to metal ions such as zinc and iron, altering their availability and activity in biological systems. This chelation can affect enzyme function, gene expression, and cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness: Picolinic acid, 5-(o-chlorophenoxy)- is unique due to the presence of the o-chlorophenoxy group, which imparts distinct chemical and biological properties. This structural modification enhances its ability to interact with metal ions and biological targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
72133-38-1 |
|---|---|
分子式 |
C12H8ClNO3 |
分子量 |
249.65 g/mol |
IUPAC 名称 |
5-(2-chlorophenoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-2-4-11(9)17-8-5-6-10(12(15)16)14-7-8/h1-7H,(H,15,16) |
InChI 键 |
CHBNFEFUVKGTPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=CN=C(C=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)
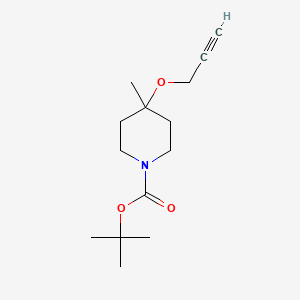
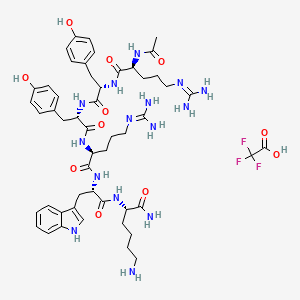
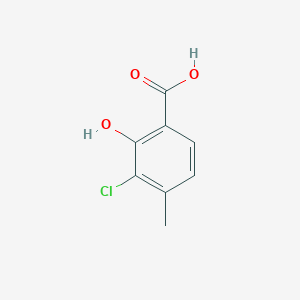
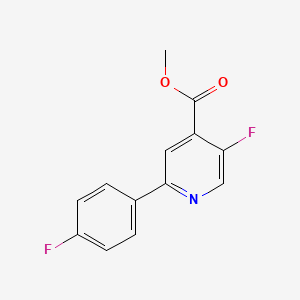
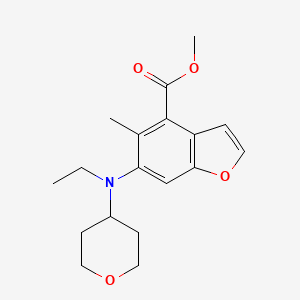
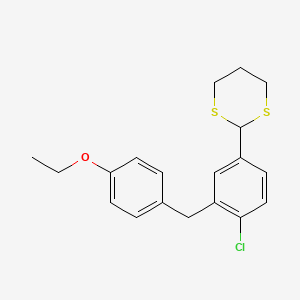
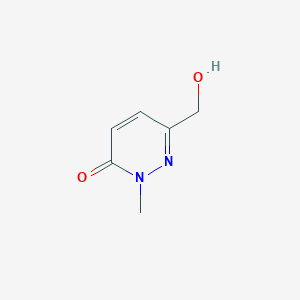
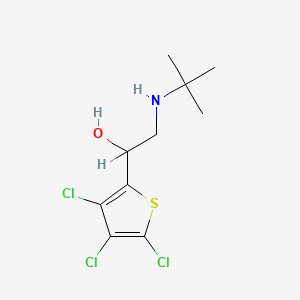
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)

